molecular formula C8H9ClN4O2 B1447416 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride CAS No. 334707-11-8

4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride

Cat. No. B1447416
CAS RN: 334707-11-8
M. Wt: 228.63 g/mol
InChI Key: SQHJZBUDWKLIRN-UHFFFAOYSA-N
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Description

4-Aminophenol, a compound structurally similar to the one you’re asking about, is typically used as a developer for black-and-white film . It’s a white powder that is moderately soluble in alcohols and can be recrystallized from hot water .


Synthesis Analysis

A method for manufacturing a compound of formula (I), which could be related to the compound you’re asking about, involves reacting a compound of formula (II) with a compound of formula (III) and a compound of formula (IV) in sequence in the presence of a base in a solvent .


Molecular Structure Analysis

The molecular structure of 4-(3-aminophenyl)benzonitrile, a compound similar to the one you’re asking about, was studied with Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .


Chemical Reactions Analysis

4-Aminophenol, a compound structurally similar to the one you’re asking about, is produced from phenol by nitration followed by reduction with iron . Alternatively, the partial hydrogenation of nitrobenzene affords phenylhydroxylamine, which rearranges primarily to 4-aminophenol .


Physical And Chemical Properties Analysis

4-Aminophenol, a compound structurally similar to the one you’re asking about, appears as colorless to reddish-yellow crystals . It has a melting point of 187 - 191 °C and a boiling point of 284 °C .

Scientific Research Applications

Biochemistry: Enzyme Inhibition Studies

4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride: has potential applications in biochemistry, particularly in enzyme inhibition studies. Its structure suggests that it could interact with active sites of enzymes or participate in the formation of enzyme-substrate complexes, providing insights into enzyme mechanisms and aiding in the development of new inhibitors .

Pharmacology: Drug Development

In pharmacology, this compound could be explored as a precursor for drug development. Its unique scaffold might be useful in synthesizing novel compounds with therapeutic properties, such as antiviral or anticancer agents .

Organic Chemistry: Synthesis of Heterocyclic Compounds

The triazolidine ring present in the compound is a valuable feature in organic synthesis. Researchers can use this moiety to synthesize a variety of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .

Analytical Chemistry: Chromatographic Analysis

This compound could serve as a standard or a derivatization agent in chromatographic analysis due to its distinct chemical properties. It may help in the quantification or separation of substances in complex mixtures .

Materials Science: Polymer Synthesis

The amino group in the compound provides a functional handle for polymer synthesis. It could be incorporated into polymers to enhance their properties, such as thermal stability or mechanical strength, which is crucial for advanced material applications .

Environmental Science: Photocatalysis

The compound’s structure indicates potential for photocatalytic applications. It could be used in the synthesis of covalent organic frameworks (COFs) that are effective in environmental pollutant degradation and energy conversion processes .

Safety And Hazards

4-Aminophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s suspected of causing genetic defects and is harmful if swallowed or inhaled . It’s also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2.ClH/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14;/h1-4H,9H2,(H,10,13)(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHJZBUDWKLIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=O)NNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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